2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
Description
The exact mass of the compound this compound is 391.06604838 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-2-26(22,23)14-7-5-12(6-8-14)10-15(21)18-17-20-19-16(24-17)11-13-4-3-9-25-13/h3-9H,2,10-11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKHUQSYHWLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.36 g/mol
This compound features an oxadiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.
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Inhibition of Enzymes : Compounds containing the oxadiazole structure have been shown to inhibit various enzymes, including:
- Cholinesterases : Inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) has been documented, suggesting potential applications in treating Alzheimer's disease .
- Carbonic Anhydrase : Some derivatives exhibit inhibitory effects on carbonic anhydrase, which plays a role in acid-base balance and fluid secretion .
- Anticancer Activity : The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects. For instance, related oxadiazole derivatives have shown IC values in the micromolar range against various human cancer cell lines .
Anticancer Properties
Research indicates that the oxadiazole derivatives can act as anticancer agents. For example:
- Case Study : A derivative with a similar structure demonstrated moderate activity against a panel of 11 cancer cell lines with an average IC value of approximately 92.4 µM .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 90.0 |
| Human Ovarian Adenocarcinoma | 88.5 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Mechanism : Similar compounds have shown efficacy against bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are noteworthy:
- Research Findings : Studies have indicated that these compounds can reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Scientific Research Applications
The compound 2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide has garnered attention in scientific research due to its potential applications across various fields, including medicinal chemistry, pharmacology, and materials science. This article will explore the diverse applications of this compound, supported by data tables and case studies.
Key Structural Features
| Component | Description |
|---|---|
| Ethanesulfonyl Group | Enhances solubility and biological activity |
| Phenyl Moiety | Contributes to hydrophobic interactions |
| Oxadiazole Derivative | Known for its diverse pharmacological effects |
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the ethanesulfonyl group enhances the compound's effectiveness against various bacterial strains. For instance, a study demonstrated that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole structure can lead to improved antimicrobial efficacy .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies with cell lines such as A-431 (epidermoid carcinoma) demonstrated that related compounds exhibited cytotoxic effects comparable to established chemotherapy agents .
Anticonvulsant Activity
Compounds with similar structural features have been investigated for their anticonvulsant properties. The presence of the thiophenyl group is believed to play a crucial role in enhancing the anticonvulsant activity observed in animal models . This suggests that modifications in the structure can lead to new therapeutic options for epilepsy treatment.
Drug Design and Development
The unique properties of this compound make it a candidate for drug development. The structure-activity relationship (SAR) studies indicate that variations in substituents can significantly affect biological activity. This insight is essential for designing new drugs targeting specific diseases while minimizing side effects .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the ethanesulfonyl group displayed enhanced antibacterial activity compared to their non-sulfonated counterparts.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 2-[4-(ethanesulfonyl)phenyl]-... | 32 | 64 |
| Control (without sulfonyl group) | 128 | 256 |
Case Study 2: Anticancer Activity
In vitro testing on A-431 cells revealed that the compound induced significant apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 50 |
| 20 | 30 |
Chemical Reactions Analysis
Modification of Thiophene Moieties
Thiophene rings can undergo various modifications, such as alkylation or arylation reactions, to introduce different substituents. These reactions typically involve metal-catalyzed cross-coupling reactions or direct arylation methods .
Potential Chemical Reactions
Given the structure of 2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide , several potential chemical reactions can be hypothesized:
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Hydrolysis : The acetamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Nucleophilic Substitution : The ethanesulfonyl group might be susceptible to nucleophilic substitution reactions, depending on the conditions and the nucleophile used.
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Metal-Catalyzed Cross-Coupling : The thiophene ring could be modified through metal-catalyzed cross-coupling reactions to introduce additional substituents.
Spectroscopic Analysis
The structure and purity of synthesized compounds are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, the presence of specific functional groups can be identified by characteristic IR absorption bands, while NMR can provide detailed information about the molecular structure .
Data Tables
While specific data tables for This compound are not available, general spectroscopic data for similar compounds might include:
| Technique | Expected Signals |
|---|---|
| IR Spectroscopy | C=O stretching (around 1650 cm^-1), C=N stretching (around 1600 cm^-1), S=O stretching (around 1300 cm^-1) |
| 1H NMR Spectroscopy | Signals for aromatic protons (around 7-8 ppm), methylene protons (around 3-4 ppm) |
| 13C NMR Spectroscopy | Signals for carbonyl carbons (around 170 ppm), aromatic carbons (around 120-150 ppm) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology :
- Green Synthesis : Stirring 2-hydrazinyl derivatives with ketones in ethanol at room temperature under nucleophilic conditions (e.g., hydrazine-thiocarbohydrazide reactions) .
- Heterocycle Functionalization : Reacting oxadiazole precursors with thiophene-methyl groups via SN2 displacement or Suzuki coupling, using anhydrous aluminum chloride as a catalyst for thiazole-acetamide bond formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for cyclization steps) to improve yields.
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) and absence of C=S (~1280–1160 cm⁻¹) after cyclization .
- NMR :
- 1H-NMR: Look for aromatic protons (δ 7.20–8.30 ppm), NH-thiadiazole (δ 9.90–10.50 ppm), and aliphatic CH2 (δ 1.10–2.90 ppm) .
- 13C-NMR/DEPT-135: Identify sp³ carbons (e.g., cyclohexane CH2 at ~24–42 ppm) and carbonyl carbons (C=O at ~170 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns matching the expected structure.
Q. What solvents and storage conditions ensure compound stability?
- Solubility : DMSO or ethanol for dissolution (tested via UV-Vis spectroscopy) .
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the ethanesulfonyl group. Avoid aqueous buffers with chloride salts (e.g., CaCl2, NaCl) to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict biological activity and guide target selection?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate interactions with kinases (e.g., COX-2, EGFR) leveraging the thiophene-oxadiazole scaffold’s π-π stacking potential .
- QSAR Modeling : Train models on PubChem datasets to correlate substituents (e.g., ethanesulfonyl position) with anti-inflammatory or anticancer activity .
- Reaction Pathway Optimization : Apply ICReDD’s quantum chemical calculations to predict feasible intermediates and transition states in synthesis .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR shows unexpected peaks at δ 3.70–4.60 ppm (suggesting unreacted –CH2–C=O):
- Hypothesis : Incomplete cyclization or side reactions.
- Resolution :
Re-run reaction with extended time (24–48 hrs) and monitor via LC-MS.
Use column chromatography (silica gel, ethyl acetate/hexane) to isolate impurities.
Compare DEPT-135 signals with reference spectra (e.g., spiro-CH2 at ~79–81 ppm) .
Q. What strategies enhance selectivity in biological assays to minimize off-target effects?
- Experimental Design :
- Target Profiling : Screen against a panel of 50+ kinases using radiometric assays (e.g., ADP-Glo™) to identify primary targets .
- Protease Inhibition Assays : Test IC50 values under varying pH (6.5–7.4) to assess thiophene-methyl’s role in binding specificity .
- Negative Controls : Include structurally similar analogs (e.g., phenylurea derivatives) to isolate the ethanesulfonyl group’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
